Cas no 2103191-10-0 (4-(Chloromethyl)-2-(4-(difluoromethoxy)-3-isopropoxyphenyl)oxazole)

4-(Chloromethyl)-2-(4-(difluoromethoxy)-3-isopropoxyphenyl)oxazole Chemical and Physical Properties
Names and Identifiers
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- Oxazole, 4-(chloromethyl)-2-[4-(difluoromethoxy)-3-(1-methylethoxy)phenyl]-
- 4-(Chloromethyl)-2-[4-(difluoromethoxy)-3-(1-methylethoxy)phenyl]-oxazole
- MZCZZVLJNKQNTF-UHFFFAOYSA-N
- 4-(Chloromethyl)-2-(4-(difluoromethoxy)-3-isopropoxyphenyl)oxazole
- 4-(Chloromethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-oxazole
- SCHEMBL19090202
- 2103191-10-0
- G65338
- 4-(chloromethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-1,3-oxazole
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- Inchi: 1S/C14H14ClF2NO3/c1-8(2)20-12-5-9(3-4-11(12)21-14(16)17)13-18-10(6-15)7-19-13/h3-5,7-8,14H,6H2,1-2H3
- InChI Key: MZCZZVLJNKQNTF-UHFFFAOYSA-N
- SMILES: O1C=C(CCl)N=C1C1=CC=C(OC(F)F)C(OC(C)C)=C1
Computed Properties
- Exact Mass: 317.0630273g/mol
- Monoisotopic Mass: 317.0630273g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 44.5Ų
Experimental Properties
- Density: 1.265±0.06 g/cm3(Predicted)
- Boiling Point: 401.7±55.0 °C(Predicted)
- pka: -1.03±0.12(Predicted)
4-(Chloromethyl)-2-(4-(difluoromethoxy)-3-isopropoxyphenyl)oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1693501-250mg |
4-(Chloromethyl)-2-(4-(difluoromethoxy)-3-isopropoxyphenyl)oxazole |
2103191-10-0 | 98% | 250mg |
$483.0 | 2024-08-03 | |
Ambeed | A1693501-50mg |
4-(Chloromethyl)-2-(4-(difluoromethoxy)-3-isopropoxyphenyl)oxazole |
2103191-10-0 | 98% | 50mg |
$168.0 | 2024-08-03 | |
Ambeed | A1693501-100mg |
4-(Chloromethyl)-2-(4-(difluoromethoxy)-3-isopropoxyphenyl)oxazole |
2103191-10-0 | 98% | 100mg |
$285.0 | 2024-08-03 | |
Ambeed | A1693501-1g |
4-(Chloromethyl)-2-(4-(difluoromethoxy)-3-isopropoxyphenyl)oxazole |
2103191-10-0 | 98% | 1g |
$1301.0 | 2024-08-03 |
4-(Chloromethyl)-2-(4-(difluoromethoxy)-3-isopropoxyphenyl)oxazole Related Literature
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
Additional information on 4-(Chloromethyl)-2-(4-(difluoromethoxy)-3-isopropoxyphenyl)oxazole
Comprehensive Overview of 4-(Chloromethyl)-2-(4-(difluoromethoxy)-3-isopropoxyphenyl)oxazole (CAS No. 2103191-10-0)
The compound 4-(Chloromethyl)-2-(4-(difluoromethoxy)-3-isopropoxyphenyl)oxazole (CAS No. 2103191-10-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the oxazole core, chloromethyl group, and difluoromethoxy and isopropoxy substituents, make it a versatile intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given the rising demand for novel heterocyclic scaffolds in medicinal chemistry.
In recent years, the search for fluorinated compounds and heterocyclic building blocks has surged, driven by their importance in developing therapeutics with enhanced metabolic stability and bioavailability. The presence of both fluorine and chlorine in this molecule aligns with current trends in rational drug design, where halogen atoms are strategically incorporated to optimize binding affinity and pharmacokinetic properties. This compound's CAS No. 2103191-10-0 is frequently queried in scientific databases, reflecting its relevance in cutting-edge research.
From a synthetic chemistry perspective, the oxazole ring in 4-(Chloromethyl)-2-(4-(difluoromethoxy)-3-isopropoxyphenyl)oxazole serves as a privileged structure in many FDA-approved drugs. Its ability to participate in hydrogen bonding and π-π stacking interactions makes it invaluable for targeting enzymes and receptors. The chloromethyl group further enhances its utility as a reactive handle for derivatization, enabling the creation of diverse analogs for structure-activity relationship (SAR) studies.
Environmental and sustainability concerns have also influenced the popularity of this compound. With the growing emphasis on green chemistry, researchers are exploring efficient catalytic methods to synthesize such molecules with minimal waste. The difluoromethoxy moiety, in particular, is a sought-after functional group due to its ability to improve lipophilicity and membrane permeability—a hot topic in drug delivery optimization.
In agrochemical applications, 4-(Chloromethyl)-2-(4-(difluoromethoxy)-3-isopropoxyphenyl)oxazole has shown promise as a precursor for crop protection agents. The isopropoxy and difluoromethoxy groups contribute to the molecule's stability under field conditions, addressing the agricultural industry's need for durable and effective solutions. This aligns with global trends toward sustainable farming and reduced environmental impact.
Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to characterize this compound, ensuring high purity for research use. Its CAS No. 2103191-10-0 is often referenced in patent literature, highlighting its role in proprietary formulations. As the demand for custom synthesis and contract research grows, this molecule remains a key player in the fine chemicals market.
In summary, 4-(Chloromethyl)-2-(4-(difluoromethoxy)-3-isopropoxyphenyl)oxazole represents a convergence of innovation in medicinal and agrochemical sciences. Its structural complexity and functional diversity make it a valuable asset for researchers tackling challenges in drug development, materials science, and beyond. With ongoing advancements in synthetic methodologies, this compound is poised to remain at the forefront of scientific inquiry.
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